molecular formula C9H9FOS B14754313 2-Fluoro-3-methyl-4-(methylthio)benzaldehyde

2-Fluoro-3-methyl-4-(methylthio)benzaldehyde

Cat. No.: B14754313
M. Wt: 184.23 g/mol
InChI Key: GZEACSCAHXAHMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-3-methyl-4-(methylthio)benzaldehyde is an organic compound with the molecular formula C9H9FOS It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom, a methyl group, and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic aromatic substitution reaction, where benzaldehyde is treated with fluorinating agents, methylating agents, and thiomethylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methyl-4-(methylthio)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine, methyl, or methylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

2-Fluoro-3-methyl-4-(methylthio)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methyl-4-(methylthio)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The presence of the fluorine atom can enhance the compound’s stability and reactivity, while the methylthio group can affect its lipophilicity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methyl-3-(methylthio)benzaldehyde
  • 4-(Methylthio)benzaldehyde
  • 2-(Methylthio)benzaldehyde

Uniqueness

2-Fluoro-3-methyl-4-(methylthio)benzaldehyde is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance its stability and resistance to metabolic degradation, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H9FOS

Molecular Weight

184.23 g/mol

IUPAC Name

2-fluoro-3-methyl-4-methylsulfanylbenzaldehyde

InChI

InChI=1S/C9H9FOS/c1-6-8(12-2)4-3-7(5-11)9(6)10/h3-5H,1-2H3

InChI Key

GZEACSCAHXAHMV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)C=O)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.